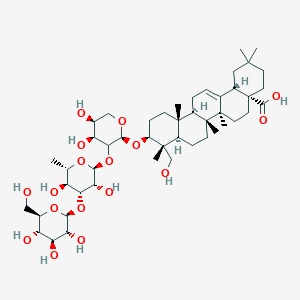
Clorhidrato de N-Etil-2,2-dimetil-1-propanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride is widely used in scientific research, particularly in the following areas:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride typically involves the alkylation of 2,2-dimethyl-1-propanamine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF) with a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is typically purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various alkylated or arylated amines
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar structural features but different reactivity and applications.
N-Methyl-1-propanamine: A secondary amine with a similar backbone but different substituents.
1-Butanamine: A primary amine with a longer carbon chain and different chemical properties.
Uniqueness
N-Ethyl-2,2-dimethyl-1-propanamine hydrochloride is unique due to its specific ethyl and dimethyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in proteomics research and other specialized applications .
Propiedades
Número CAS |
17839-28-0 |
|---|---|
Fórmula molecular |
C7H17N |
Peso molecular |
115.22 g/mol |
Nombre IUPAC |
N-ethyl-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N/c1-5-8-6-7(2,3)4/h8H,5-6H2,1-4H3 |
Clave InChI |
WHXPIXBWEZSBJL-UHFFFAOYSA-N |
SMILES |
CCNCC(C)(C)C.Cl |
SMILES canónico |
CCNCC(C)(C)C |
Pictogramas |
Flammable; Corrosive; Irritant |
Sinónimos |
(2,2-dimethylpropyl)ethylamine(SALTDATA: HCl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B241940.png)
![9-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241949.png)
![N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide](/img/structure/B241950.png)
![4-{[({[2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B241953.png)
![N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine](/img/structure/B241955.png)
![N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine](/img/structure/B241958.png)
![3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B241959.png)

![1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241968.png)
![7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B242010.png)
![ethyl 2-((6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B242015.png)
![12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B242024.png)
![6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B242030.png)
![5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one](/img/structure/B242032.png)
